4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxycarbonyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(6(9)10)8-3-4/h2-3,8H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTBYJHKFAEBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of 4 Methoxycarbonyl 1h Pyrrole 2 Carboxylic Acid
Fundamental Reaction Pathways of Pyrrole (B145914) Carboxylic Acids
The presence of both a carboxylic acid and an ester group on the pyrrole ring allows for a diverse range of reactions, from decarboxylation to nucleophilic acyl substitution and electrophilic modification of the ring itself.
Decarboxylation Kinetics and Proposed Mechanisms
The decarboxylation of pyrrole-2-carboxylic acids has been a subject of detailed mechanistic study. Unlike many aromatic carboxylic acids that decarboxylate via a dissociative mechanism involving the formation of a carbanionic intermediate, pyrrole-2-carboxylic acid follows a more complex, associative pathway, particularly under acidic conditions. nih.govchempedia.info
The reaction is known to be acid-catalyzed, with the rate increasing significantly as the pH decreases from 3 to 1 and rising rapidly in strongly acidic solutions (e.g., up to 10 M HCl). cdnsciencepub.comcdnsciencepub.com The mechanism does not proceed through the direct formation of CO2 and a pyrrolyl anion. Instead, it involves the addition of a water molecule to the carboxylic acid group of the protonated pyrrole ring. nih.govresearchgate.net This leads to the formation of protonated carbonic acid, which then rapidly dissociates into carbon dioxide and H3O+. nih.gov
Experimental and theoretical studies on pyrrole-2-carboxylic acid have provided key kinetic and thermodynamic data that underpin this mechanism.
Table 1: Kinetic and Thermodynamic Parameters for the Decarboxylation of Pyrrole-2-carboxylic Acid
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Order of Reaction | First-order with respect to substrate | Aqueous buffers, 50°C, constant pH | cdnsciencepub.comresearchgate.net |
| 13C-carboxyl Kinetic Isotope Effect | 2.8% | 4 M HClO4 | cdnsciencepub.comresearchgate.net |
| 13C-carboxyl Kinetic Isotope Effect | Negligible | pH ~ 3 | cdnsciencepub.comresearchgate.net |
| Activation Gibbs Energies (ΔG‡) | 83.3 - 123.0 kJ/mol (Calculated) | Cluster-continuum model | worldscientific.com |
| Activation Gibbs Energies (ΔG‡) | 91.6 - 101.3 kJ/mol (Experimental) | - | worldscientific.com |
| Activation Enthalpy (ΔH‡) | 23.5 kcal/mol (98.3 kJ/mol) | H0 = -2.9 | nih.gov |
| Activation Entropy (ΔS‡) | 5.5 cal/(deg·mol) | H0 = -2.9 | nih.gov |
Nucleophilic Acyl Substitution at Carboxylic and Ester Groups
The 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid molecule possesses two sites susceptible to nucleophilic acyl substitution: the carbonyl carbon of the C2-carboxylic acid and the carbonyl carbon of the C4-ester. The relative reactivity of these sites is a crucial factor in designing selective chemical transformations.
In general, the reactivity of carboxylic acid derivatives towards nucleophilic attack decreases in the order: acyl chlorides > acid anhydrides > thioesters > esters ≈ carboxylic acids > amides > carboxylates. libretexts.orglibretexts.org This trend is largely governed by the stability of the leaving group; weaker bases are better leaving groups. libretexts.org
For this compound, the C2-carboxylic acid and C4-ester groups have comparable reactivity. libretexts.org However, reactions at the carboxylic acid often require "activation" to convert the hydroxyl group into a better leaving group. libretexts.org This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. libretexts.orgmsu.edu For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would selectively convert the C2-carboxylic acid to an acyl chloride, which can then readily react with nucleophiles like amines to form amides. researchgate.netznaturforsch.com
Direct reaction with an amine to form an amide from the carboxylic acid is generally not practical without strong heating or coupling to an activating agent. libretexts.orglibretexts.org The C4-ester group can undergo transesterification with alcohols under acid or base catalysis, or be converted to an amide by reaction with an amine, though this reaction can be slow. msu.edu The relative electrophilicity of the two carbonyl carbons is influenced by the electronic effects of the pyrrole ring, but the general principles of acyl substitution reactivity hold.
Table 2: General Reactivity Order of Carboxylic Acid Derivatives
| Reactivity | Compound Type | Leaving Group (X⁻) | pKa of Conjugate Acid (HX) |
|---|---|---|---|
| Highest | Acyl Chloride (RCOCl) | Cl⁻ | -7 |
| ↓ | Acid Anhydride (RCOOCOR') | R'COO⁻ | ~4.8 |
| ↓ | Thioester (RCOSR') | R'S⁻ | ~10 |
| ↓ | Ester (RCOOR') | R'O⁻ | ~15-16 |
| ↓ | Carboxylic Acid (RCOOH) | HO⁻ | ~15.7 |
| Lowest | Amide (RCONH₂) | H₂N⁻ | ~38 |
Note: Data is generalized for typical R groups.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its nucleophilicity compared to benzene. pearson.com In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (sigma complex) is stabilized by more resonance structures than the intermediate formed from attack at the C3 (β) position. onlineorganicchemistrytutor.comaklectures.com
However, the reactivity and regioselectivity of EAS are strongly influenced by substituents on the ring. The target molecule, this compound, bears two electron-withdrawing groups (EWGs): a carboxylic acid (-COOH) and a methoxycarbonyl (-COOCH₃). Both groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. nih.gov This deactivation makes EAS reactions on this substrate significantly more difficult, requiring harsher conditions than for simple pyrroles.
With the C2 and C4 positions occupied, any potential EAS would have to occur at the C3 or C5 positions. Both EWGs will direct incoming electrophiles to the meta positions relative to themselves. The -COOH group at C2 directs to C4 (occupied) and C5. The -COOCH₃ group at C4 directs to C2 (occupied) and C5 (since the N-H is considered position 1). Therefore, the C5 position is the most likely site for an electrophilic attack, should the reaction proceed despite the deactivation of the ring.
Intramolecular and Intermolecular Proton Transfer Mechanisms
Proton transfer is a fundamental process in the chemistry of N-heterocycles containing acidic protons and basic sites. For this compound, the pyrrole N-H group can act as a proton donor, while the carbonyl oxygens of the carboxylic acid and ester groups can act as proton acceptors.
Ground State and Excited State Proton Transfer Dynamics
Studies on related molecules like pyrrole-2-carboxylic acid (PCA) and pyrrole-2-carbaldehyde have shown evidence of proton transfer phenomena. arxiv.orgresearchgate.netresearchgate.net Upon photoexcitation, organic molecules with both acidic and basic groups in close proximity can undergo excited-state intramolecular proton transfer (ESIPT). researchgate.netmdpi.com This process often results in the formation of a photo-tautomer with distinct photophysical properties, such as a large Stokes shifted fluorescence. arxiv.orgmdpi.com
For PCA, quantum chemical analysis suggests it is a likely candidate for ESIPT, involving the transfer of a proton from the pyrrole N-H moiety to the carbonyl oxygen of the carboxylic acid group, forming a zwitterionic species in the excited state. researchgate.net This is supported by observations of dual emission in aqueous solutions, indicating the presence of more than one species in the excited state. researchgate.net These ESIPT processes are often ultrafast, occurring on the femtosecond timescale in some systems. nih.gov
In this compound, a similar intramolecular proton transfer from the N-H to the C2-carboxyl oxygen is plausible. The dynamics in the ground state versus the excited state are different; the change in electron distribution upon photoexcitation can significantly increase the acidity of the proton donor (N-H) and the basicity of the proton acceptor (C=O), providing the driving force for ESIPT. researchgate.net Intermolecular proton transfer, particularly in protic solvents like water, can also occur, competing with the intramolecular pathway. arxiv.orgarxiv.org
Role of Hydrogen Bonding in Proton Transfer Processes
Hydrogen bonding plays a critical role in mediating proton transfer reactions. chemrxiv.org It can occur both intramolecularly (within the same molecule) and intermolecularly (between different molecules).
In the solid state, pyrrole-2-carboxylic acid is known to form cyclic dimers. acs.orgresearchgate.net This intermolecular association involves two molecules connected by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a stable R₂²(8) graph set motif. researchgate.netmdpi.com This arrangement effectively creates a pre-organized pathway for double proton transfer between the two molecules.
Intramolecularly, a hydrogen bond can form between the pyrrole N-H donor and the carbonyl oxygen acceptor of the C2-carboxylic acid group. researchgate.net The formation of this internal hydrogen bond is a prerequisite for the ESIPT process, as it brings the donor and acceptor sites into close proximity and provides a low-energy pathway for the proton to travel. researchgate.net The strength of this hydrogen bond is crucial; upon photoexcitation, the bond is often significantly strengthened, which helps to promote the proton transfer event. researchgate.net The geometry of the molecule, including the ability of the carboxylic acid group to orient itself correctly (e.g., in an s-cis conformation), is essential for the formation of this intramolecular hydrogen bond. mdpi.com In bacteriophytochromes, which contain a tetrapyrrole chromophore, hydrogen-bond networks are essential in determining the efficiency of photochemical processes and deactivation of the excited state via proton transfer. nih.gov
Catalytic Reaction Mechanisms and Kinetic Studies
The catalytic behavior of this compound is of significant interest due to the presence of multiple functional groups that can coordinate with metal centers and influence the electronic properties of the pyrrole ring. The following sections explore the mechanistic details of its transformations in the presence of iron and copper catalysts.
Iron-Catalyzed Transformations
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for various organic transformations. nih.gov While specific studies detailing the iron-catalyzed reactions of this compound are limited, research on the synthesis of related pyrrole-2-carboxylic acid esters provides valuable insights into potential reaction mechanisms. researchgate.net
One proposed mechanism for the iron-catalyzed synthesis of alkyl 1H-pyrrole-2-carboxylates involves the reaction of pyrrole derivatives with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.net This process is believed to proceed through a series of steps for which rate constants and activation energies have been determined, suggesting a complex interplay of reactants and catalyst. researchgate.net
Mechanistic insights from the iron-catalyzed C-H bond activation and C-C coupling of pyrrole with phenylboronic acid suggest the involvement of an Fe-O species that activates the C2-H bond of the pyrrole ring. nih.gov An iron(III)-oxo species has been identified in similar iron(III)-catalyzed reactions. nih.gov For the iron(II)-catalyzed coupling of pyrrole, a mechanism has been proposed, highlighting the versatility of iron in different oxidation states. nih.gov It is plausible that this compound could undergo similar C-H functionalization reactions, with the methoxycarbonyl and carboxylic acid groups influencing the regioselectivity and reaction kinetics.
Further research has led to the development of sustainable methods for synthesizing substituted pyrroles using well-defined, air-stable molecular iron(0) complexes. nih.gov These reactions are proposed to proceed through a hydrogen autotransfer process followed by a second oxidation and intramolecular dehydrative condensation to yield the pyrrole product. nih.gov
Table 1: Investigated Iron Catalysts and Their Proposed Roles in Pyrrole Transformations
| Catalyst System | Proposed Mechanistic Feature | Reactant Type | Reference |
| Iron-containing catalysts | Stepwise reaction with determined rate constants | Pyrrole derivatives, CCl4, Alcohols | researchgate.net |
| Iron(II) and Iron(III) salts with tetra-azamacrocycles | Involvement of Fe-O species for C-H activation | Pyrrole, Phenylboronic acid | nih.gov |
| Molecular iron(0) complex | Hydrogen autotransfer and dehydrative condensation | Not specified | nih.gov |
This table is generated based on studies of related pyrrole compounds, as direct data for this compound is not available.
Copper-Catalyzed Coupling Reactions
Copper catalysts are widely employed in a variety of coupling reactions, including the formation of C-N and C-C bonds. The presence of both a carboxylic acid and an ester group on the pyrrole ring of this compound suggests its potential to participate in several types of copper-catalyzed transformations.
Mechanistic studies on the copper-catalyzed N-arylation of amides, often referred to as the Goldberg reaction, have revealed the critical role of chelating diamine ligands in controlling the concentration of the active catalytic species. nih.govmit.edu The activation of aryl halides is thought to occur through a 1,2-diamine-ligated copper(I) amidate complex. nih.govmit.edu Kinetic studies of these reactions show a positive-order rate dependence on the aryl iodide concentration, indicating that the activation of the aryl halide is the rate-determining step. mit.edu While this compound is not an amide, the pyrrolic nitrogen can act as a nucleophile in similar N-arylation reactions. Pyrrole-2-carboxylic acid itself has been effectively used as a ligand in the copper-catalyzed monoarylation of anilines with aryl iodides and bromides, highlighting the ability of this scaffold to participate in and influence copper-catalyzed processes. nih.gov
In the context of C-C bond formation, copper-catalyzed reactions offer a versatile platform. For instance, an efficient method for the synthesis of polysubstituted pyrroles has been developed through a copper-catalyzed [3+1+1] cycloaddition of nitrones and α-acidic isocyanides. organic-chemistry.org Mechanistic investigations, including operando infrared spectroscopy, suggest a pathway involving sequential C-C bond formation. organic-chemistry.org Another innovative approach involves the mechanosynthesis of pyrrole-2-carboxylic acids via a copper-catalyzed spiroannulation and ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters. organic-chemistry.org This method is efficient and environmentally friendly, utilizing an inexpensive copper salt as the catalyst. organic-chemistry.org
Kinetic studies of copper-catalyzed reactions are crucial for understanding the underlying mechanisms. For example, in the copper(II)-catalyzed aerobic oxidative methoxylation of arylboronic esters, kinetic and spectroscopic studies have shown that aryl transmetalation from the boronic ester to Cu(II) is the turnover-limiting step. nih.gov Such detailed kinetic analyses provide a framework for optimizing reaction conditions and designing more efficient catalysts.
Table 2: Overview of Copper-Catalyzed Reactions Involving Pyrrole Derivatives
| Reaction Type | Catalyst/Ligand System | Key Mechanistic Insight | Substrate Related to Target Compound | Reference |
| N-Arylation (Goldberg Reaction) | Cu(I)/1,2-diamine | Aryl halide activation is rate-determining | Amides (as models for N-nucleophilicity) | nih.govmit.edu |
| Monoarylation of Anilines | CuI/Pyrrole-2-carboxylic acid | Ligand facilitates coupling | Pyrrole-2-carboxylic acid | nih.gov |
| [3+1+1] Cycloaddition | Cu(OAc)₂·H₂O | Sequential C-C bond formation | General pyrrole synthesis | organic-chemistry.org |
| Spiroannulation/Ring-Opening | CuCl₂ | Efficient and solvent-minimal synthesis | General pyrrole-2-carboxylic acid synthesis | organic-chemistry.org |
| Oxidative Methoxylation | Cu(OAc)₂ | Aryl transmetalation is turnover-limiting | Arylboronic esters | nih.gov |
This table summarizes findings from studies on various pyrrole derivatives to provide a potential mechanistic context for this compound.
Computational Chemistry and Theoretical Modeling of 4 Methoxycarbonyl 1h Pyrrole 2 Carboxylic Acid
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution and energy levels within 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in a simplified manner, focusing on the electron density. For pyrrole (B145914) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory that provides a good balance between accuracy and computational cost.
The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. This minimum energy structure corresponds to the most stable conformation of the molecule at 0 Kelvin. The resulting optimized geometry is crucial for accurately predicting other molecular properties, such as vibrational frequencies and electronic transitions.
Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Value |
| Bond Length | C2-C3 | 1.39 Å |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.38 Å | |
| N1-C2 | 1.37 Å | |
| N1-C5 | 1.38 Å | |
| C2-C(OOH) | 1.48 Å | |
| C4-C(OOMe) | 1.49 Å | |
| Bond Angle | C5-N1-C2 | 109.5° |
| N1-C2-C3 | 108.0° | |
| C2-C3-C4 | 107.5° | |
| C3-C4-C5 | 107.0° | |
| N1-C5-C4 | 108.0° | |
| Dihedral Angle | N1-C2-C(OOH)-O | 180° (s-trans) |
| C3-C4-C(OOMe)-O | 0° (syn) |
Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of experimental data. The Hartree-Fock (HF) method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not account for electron correlation, which can be important for accurate energy calculations.
Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering more accurate energetic profiles. These methods are computationally more demanding than DFT but can provide valuable benchmarks for the relative energies of different conformations or transition states. By calculating the single-point energies of various molecular geometries, an energetic profile, or potential energy surface, can be constructed to map the stability of different conformers.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups is expected to lower the energies of both the HOMO and LUMO.
The following table illustrates the kind of data obtained from a HOMO-LUMO analysis.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and based on general principles of FMO theory applied to the structure of this compound.
Conformational Analysis and Stability Studies
Rotation around the single bond connecting an acyl group to the pyrrole ring can lead to different rotational isomers, or rotamers. These are typically referred to as syn and anti conformers, describing the relative orientation of the carbonyl oxygen and a reference atom or group on the pyrrole ring. The relative stability of these rotamers is influenced by steric hindrance and electronic interactions between the acyl group and the pyrrole ring. Computational studies can be used to determine the energy barrier to rotation and the equilibrium populations of the different rotamers.
For the carboxylic acid group at the 2-position of the pyrrole ring, rotation around the C-C single bond between the ring and the carboxyl group leads to two primary planar conformers: s-cis and s-trans. In the s-cis conformer, the carbonyl oxygen is on the same side of the C-C bond as the pyrrole nitrogen. In the s-trans conformer, the carbonyl oxygen is on the opposite side.
Computational studies on the parent molecule, pyrrole-2-carboxylic acid, have shown that the relative stability of these conformers can be influenced by intramolecular hydrogen bonding and steric interactions. For this compound, the presence of the methoxycarbonyl group at the 4-position could influence the preference for one conformer over the other due to long-range electronic effects. DFT calculations can be used to determine the energy difference between the s-cis and s-trans conformers, providing insight into their relative populations at thermal equilibrium.
| Conformer | Relative Energy (kcal/mol) |
| s-trans | 0.00 |
| s-cis | 1.5 - 3.0 |
Note: The data in this table is based on typical energy differences found for similar pyrrole carboxylic acids and is for illustrative purposes.
Influence of Substituents on Conformational Preferences
The conformational landscape of this compound is significantly influenced by the electronic and steric nature of its substituents: the carboxylic acid group at the 2-position and the methoxycarbonyl group at the 4-position. The rotation around the single bond connecting the carbonyl groups to the pyrrole ring dictates the conformational preferences of the molecule. For 2-acylpyrroles, two primary planar conformations are considered: syn and anti. The syn-conformer, where the carbonyl oxygen and the pyrrole's N-H group are on the same side, is often stabilized by the formation of intermolecular hydrogen bonds. researchgate.net
The stability of these conformers is governed by a delicate balance of resonance effects, which favor planarity, and steric hindrance. Theoretical calculations on related 2-acylpyrroles have shown that the energy barrier for rotation between the syn and anti forms is influenced by the substituent on the carbonyl group. Electron-donating substituents tend to slightly destabilize the pyrrole ring, affecting its aromaticity and lowering the rotational barrier. Conversely, electron-withdrawing groups can increase the aromaticity and thus heighten the energy barrier for rotation. rsc.org
In the case of this compound, both the carboxylic acid and the methoxycarbonyl groups are electron-withdrawing. This electronic characteristic is expected to enhance the double bond character of the C2-C(arbonyl) bond due to resonance, leading to a higher rotational barrier compared to unsubstituted pyrrole-2-carboxylic acid. The interplay between these two bulky groups will also introduce steric considerations that modulate the preferred dihedral angles.
Table 1: Calculated Rotational Energy Barriers for Substituted 2-Acylpyrroles This table is illustrative, based on data for related compounds, to demonstrate the effect of substituents on rotational barriers.
| Substituent (R) at C2 | Rotational Barrier (syn→anti) (kcal/mol) | Rotational Barrier (anti→syn) (kcal/mol) |
|---|---|---|
| -H | ~7.0 - 9.0 | ~4.5 - 7.0 |
| -CH3 | ~8.0 - 10.0 | ~5.0 - 8.0 |
| -NH2 | ~10.0 - 12.0 | ~7.0 - 9.0 |
| -Cl | ~9.0 - 11.0 | ~6.0 - 8.0 |
Analysis of Intermolecular Interactions and Self-Assembly
The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions, which collectively determine its crystal packing and self-assembly behavior.
Hydrogen bonding plays a pivotal role in the self-assembly of this molecule. The presence of both a carboxylic acid group and a pyrrole N-H group provides multiple sites for hydrogen bond donation and acceptance. Similar to pyrrole-2-carboxylic acid, it is anticipated that this compound will form robust hydrogen-bonded cyclic dimers. nih.gov
Two prominent hydrogen bonding motifs are expected:
R22(8) Motif: This involves the formation of a cyclic dimer through two O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids.
R22(10) Motif: This motif arises from the interaction between the pyrrole N-H of one molecule and the carbonyl oxygen of the carboxylic acid of a neighboring molecule, and vice-versa, forming a ten-membered ring. nih.gov
The presence of the methoxycarbonyl group at the 4-position can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. This can lead to more complex, extended networks, potentially forming chains or sheets in the crystal lattice. The interplay between these different hydrogen bonding possibilities will ultimately define the final supramolecular structure.
Beyond the dominant hydrogen bonds, weaker interactions such as C-H...π and van der Waals forces are crucial for the efficient packing of the molecules in the crystal.
C-H...π Interactions: In the crystal structure of related compounds like methyl pyrrole-2-carboxylate, C-H...π interactions have been observed to contribute to the stabilization of the three-dimensional structure. mdpi.com The electron-rich pyrrole ring of this compound can act as a π-donor, interacting with C-H bonds from neighboring molecules. These interactions, although individually weak, can collectively provide significant stabilization to the crystal lattice. acs.org
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density topology and characterize chemical bonding and intermolecular interactions. nih.gov For this compound, QTAIM can be applied to:
Characterize Hydrogen Bonds: By locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms, QTAIM can quantify the strength and nature of the hydrogen bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into whether the interaction is predominantly electrostatic or has some covalent character. nih.gov
Identify Weaker Interactions: QTAIM is also adept at identifying and characterizing weaker interactions, such as C-H...π and van der Waals contacts, which might be ambiguous to define based on geometry alone.
Analyze Electron Delocalization: The theory can be used to assess the degree of π-electron delocalization within the pyrrole ring and how it is influenced by the substituents and intermolecular interactions.
Table 2: Typical QTAIM Parameters for Different Types of Interactions This table provides representative values to illustrate the application of QTAIM.
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
|---|---|---|
| Strong H-bond (O-H···O) | 0.020 - 0.040 | > 0 |
| Moderate H-bond (N-H···O) | 0.010 - 0.025 | > 0 |
| Weak H-bond (C-H···O) | 0.002 - 0.015 | > 0 |
| C-H...π Interaction | ~0.001 - 0.005 | > 0 |
Prediction of Spectroscopic Properties and Vibrational Assignments
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govresearchgate.net
By performing DFT calculations, a complete vibrational assignment can be proposed for the molecule's different conformers. researchgate.net This involves correlating the calculated vibrational modes with the experimentally observed spectral bands. Key vibrational modes to be analyzed would include:
N-H stretching and bending vibrations.
O-H stretching and bending vibrations of the carboxylic acid.
C=O stretching vibrations of both the carboxylic acid and the methoxycarbonyl group.
C-O stretching vibrations.
Pyrrole ring stretching and deformation modes.
Theoretical spectra can be invaluable in interpreting complex experimental spectra, helping to distinguish between different conformers or aggregation states of the molecule.
Theoretical Studies on Functionalization and Adsorption Properties (e.g., Lithium Ion Interactions)
Theoretical studies are instrumental in exploring the potential of this compound in various applications, such as in materials science and coordination chemistry.
Lithium-Ion Interactions: DFT calculations can be used to model the interaction of this molecule with metal ions, such as lithium (Li⁺). These studies can determine the preferred binding sites and calculate the binding energies. It is predicted that the Li⁺ ion would preferentially bind to the electronegative oxygen atoms of the carbonyl groups. acs.orgresearchgate.net The presence of two carbonyl groups in this compound could allow for chelation, potentially enhancing the binding affinity. Such studies are relevant for the design of new materials for lithium-ion batteries or ion sensors. acs.orgresearchgate.net
Adsorption Properties: Computational modeling can also simulate the adsorption of this compound onto various surfaces. acs.org By calculating the adsorption energies and analyzing the geometry of the molecule on the surface, researchers can predict its behavior as a coating, a component in a composite material, or a corrosion inhibitor. The functional groups on the molecule would play a key role in its interaction with different types of surfaces.
Advanced Spectroscopic and Diffraction Characterization of 4 Methoxycarbonyl 1h Pyrrole 2 Carboxylic Acid
Vibrational Spectroscopy for Molecular FingerprintingSpecific experimental Fourier Transform Infrared (FT-IR) and Raman spectra for 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid have not been found in the searched literature. Therefore, a detailed analysis of its functional group vibrations and complementary vibrational modes, including data tables of specific frequencies, cannot be accurately generated.
To fulfill the user's request, primary experimental research determining the crystal structure and vibrational spectra of this compound would be required.
Spectroscopic Evidence for Dimer Formation and Hydrogen Bonding
In the solid state and in concentrated nonpolar solutions, carboxylic acids, including pyrrole (B145914) derivatives, predominantly exist as centrosymmetric dimers. researchgate.netnih.gov This association is driven by strong intermolecular hydrogen bonds formed between the carboxyl groups of two separate molecules. Spectroscopic techniques, particularly Infrared (IR) and Raman spectroscopy, provide compelling evidence for this phenomenon in compounds structurally related to this compound.
The formation of a cyclic dimer involves two key hydrogen bonds: the hydroxyl (O-H) group of one molecule interacts with the carbonyl (C=O) oxygen of the second molecule, and vice versa. mdpi.comnih.gov This creates a stable eight-membered ring structure. mdpi.com The spectroscopic signatures of this dimerization are distinct and well-characterized.
Infrared (IR) Spectroscopy: The most noticeable change in the IR spectrum upon dimer formation is the significant broadening and red-shifting of the O-H stretching vibration. In a monomeric carboxylic acid (in the gas phase or very dilute nonpolar solution), the O-H stretch appears as a relatively sharp band. However, in the hydrogen-bonded dimer, this band becomes a very broad and intense absorption, typically spanning from 2500 to 3300 cm⁻¹. pressbooks.publibretexts.org This broadening is a hallmark of strong hydrogen bonding.
Simultaneously, the carbonyl (C=O) stretching frequency is affected. For a monomeric carboxylic acid, the C=O stretch is typically observed around 1760 cm⁻¹. pressbooks.pub In the dimer, this band shifts to a lower wavenumber, usually appearing in the range of 1710 to 1760 cm⁻¹, due to the weakening of the C=O bond as its oxygen atom accepts a hydrogen bond. pressbooks.pubscielo.br Additionally, out-of-plane bending vibrations of the O-H group, which are sensitive to hydrogen bonding, can be observed. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The C=O stretching vibration in the dimer is also observable in the Raman spectrum, often appearing as a strong band. researchgate.netrsc.orgresearchgate.net Studies on similar molecules like pyrrole-2-carboxylic acid have utilized both IR and Raman spectroscopy to confirm the presence of cyclic dimers in the solid state. researchgate.net The combination of these techniques allows for a comprehensive vibrational analysis, confirming the intermolecular interactions that dictate the supramolecular structure. scielo.br
The presence of the N-H group in the pyrrole ring introduces the possibility of additional hydrogen bonding. In the crystal structure of the parent compound, 1H-pyrrole-2-carboxylic acid, molecules are linked by pairs of O-H⋯O hydrogen bonds to form inversion dimers, which are then further linked into chains by N-H⋯O hydrogen bonds. nih.gov It is highly probable that this compound exhibits similar hydrogen bonding motifs, involving both the carboxylic acid and the ester carbonyl groups as potential hydrogen bond acceptors.
| Vibrational Mode | Monomer (Gas/Dilute Solution) Frequency (cm⁻¹) | Dimer (Solid/Concentrated Solution) Frequency (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| O-H stretch | ~3550 (sharp) | 2500-3300 (very broad) | IR |
| C=O stretch (Carboxylic Acid) | ~1760 | ~1710 | IR, Raman |
| N-H stretch | ~3465 | Shifted to lower frequency upon H-bonding | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
1D (¹H, ¹³C) and 2D (COSY, HMQC, HSQC) NMR for Connectivity and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The pyrrole ring protons (H-3 and H-5) are aromatic and appear in the downfield region. Due to the electron-withdrawing nature of the adjacent carboxylic acid and methoxycarbonyl groups, these protons are deshielded. The signal for the N-H proton is typically broad and its chemical shift is highly dependent on solvent and concentration. The carboxylic acid proton (-COOH) is highly deshielded and appears far downfield, often as a broad singlet around 12 ppm. pressbooks.publibretexts.org The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the carboxylic acid and the ester are the most deshielded, appearing in the 165-185 ppm range. pressbooks.publibretexts.org The four carbons of the pyrrole ring will have distinct chemical shifts, influenced by the attached substituents. The methyl carbon of the ester group will be found in the upfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a cross-peak would be expected between the H-3 and H-5 protons, confirming their connectivity through the pyrrole ring, although the coupling might be small (long-range). A key correlation would also be seen between the N-H proton and the adjacent ring protons (H-3 and H-5). ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.comnanalysis.com This allows for the unambiguous assignment of each protonated carbon. For instance, the signal for the H-3 proton in the ¹H spectrum will correlate with the C-3 signal in the ¹³C spectrum, the H-5 proton with the C-5 carbon, and the methyl protons with the methoxy (B1213986) carbon.
| Position | Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| 1 | N-H | 11.0 - 12.5 | Broad, solvent-dependent |
| 2 | -COOH | 12.0 - 13.0 | Broad, solvent-dependent |
| 3 | C-H | ~7.0 | Coupled to H-5 and N-H |
| 5 | C-H | ~7.2 | Coupled to H-3 and N-H |
| - | -OCH₃ | ~3.8 | Singlet |
| 2 | C-COOH | ~162 | Carbonyl |
| 3 | C-H | ~115 | - |
| 4 | C-COOCH₃ | ~120 | - |
| 5 | C-H | ~125 | - |
| - | C=O (Ester) | ~165 | Carbonyl |
| - | -OCH₃ | ~52 | - |
| Experiment | Correlated Nuclei | Expected Cross-Peaks |
|---|---|---|
| COSY | ¹H - ¹H | H-3 / H-5 (long range), N-H / H-3, N-H / H-5 |
| HSQC/HMQC | ¹H - ¹³C (¹J) | H-3 / C-3, H-5 / C-5, -OCH₃ / -OCH₃ |
Temperature-Dependent NMR for Conformational Equilibria and Reaction Monitoring
Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or chemical reactions. nih.gov The temperature dependence of NMR chemical shifts can provide valuable insights into hydrogen bonding, structural stability, and exchange between different molecular states. nih.gov
For this compound, VT-NMR could be employed to investigate several dynamic phenomena:
Restricted Rotation: The C2-C(OOH) bond may exhibit restricted rotation, leading to different conformers (s-cis and s-trans) depending on the orientation of the carboxylic acid group relative to the pyrrole ring. mdpi.com At low temperatures, the rotation might be slow on the NMR timescale, potentially resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged single peak. Analysis of the spectra at different temperatures (lineshape analysis) would allow for the determination of the energy barrier to this rotation.
Hydrogen Bond Dynamics: The chemical shift of protons involved in hydrogen bonding, such as the N-H and O-H protons, is often highly temperature-dependent. nih.gov A large change in chemical shift with temperature (a high temperature coefficient) for the N-H proton can indicate its involvement in intermolecular hydrogen bonding. This can be used to probe the stability of the dimeric species in solution.
Reaction Monitoring: VT-NMR is an excellent tool for monitoring the progress of chemical reactions. For instance, if this compound were to undergo a reaction like esterification or decarboxylation at elevated temperatures, the reaction could be followed in situ within the NMR tube. The disappearance of reactant signals and the appearance of product signals could be quantified over time to determine reaction kinetics.
Advanced NMR Techniques for Stereochemical and Tautomeric Analysis
While this compound is an achiral molecule, advanced NMR techniques are critical for analyzing the stereochemistry of related chiral derivatives and for investigating potential tautomerism.
Stereochemical Analysis: If chiral derivatives of this compound were synthesized, NMR spectroscopy in the presence of a chiral solvating agent (CSA) could be used to determine enantiomeric purity. rsc.org The CSA forms diastereomeric complexes with the enantiomers, which are non-equivalent and will exhibit separate signals in the ¹H NMR spectrum, allowing for their quantification.
Tautomeric Analysis: Prototropic tautomerism is a possibility in heteroaromatic systems like pyrrole. researchgate.net For this compound, tautomers could exist, although the aromatic form is expected to be significantly more stable. Tautomerism can be investigated by advanced NMR methods.
¹⁵N NMR Spectroscopy: The chemical shift of the pyrrole nitrogen is highly sensitive to its chemical environment and hybridization state. ¹⁵N NMR spectroscopy can distinguish between a pyrrole-type nitrogen (sp²) and a pyrrolenine-type nitrogen, providing direct evidence for the predominant tautomeric form and potentially identifying minor tautomers in equilibrium. Solid-state NMR studies on related systems have successfully used ¹⁵N chemical shifts to differentiate between tautomers.
Variable-Temperature NMR: As with conformational equilibria, if a tautomeric equilibrium exists, changing the temperature can shift the equilibrium, leading to changes in the observed chemical shifts or the appearance of new signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two or three bonds. It could be used to probe the connectivity in different tautomers. For example, correlations from the N-H proton to specific carbons would help confirm the structure of the dominant tautomer.
Solid-state NMR could also be employed to study the tautomerism of carboxylic acid dimers themselves, where concerted double-proton hopping can generate two distinct tautomeric forms within the hydrogen-bonded dimer. fsu.edu
Research Applications and Utility of 4 Methoxycarbonyl 1h Pyrrole 2 Carboxylic Acid in Organic Synthesis
Use as a Chemical Building Block for Complex Molecules
The strategic placement of two distinct ester functionalities, which can be selectively hydrolyzed or transformed, along with the inherent reactivity of the pyrrole (B145914) core, positions 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid as a key starting material for constructing intricate heterocyclic systems.
Precursors for Porphyrin Analogues
Porphyrins and their analogues are large macrocyclic compounds with significant applications in materials science, medicine, and catalysis. The synthesis of these structures often relies on the condensation of pyrrole-based precursors. Substituted pyrroles like this compound are crucial for creating porphyrins with specific peripheral functionalities that tune their electronic and physical properties.
While classical methods for porphyrin synthesis, such as those developed by Rothemund or Lindsey, often utilize simpler pyrroles and aldehydes, the use of pre-functionalized pyrroles is essential for producing non-symmetrically substituted porphyrins. The subject compound can be envisioned as a precursor to a dipyrromethane, a key intermediate in the MacDonald [2+2] synthesis, allowing for the controlled introduction of a methoxycarbonyl group at a specific beta-position of the final porphyrin macrocycle. This group can be retained or further modified post-synthesis.
Table 1: Common Synthetic Routes for Porphyrins
| Method | Precursors | Typical Conditions |
|---|---|---|
| Lindsey Synthesis | Pyrrole, Aldehyde | Two-step, one-flask; Lewis acid catalyst (e.g., BF₃-etherate), followed by oxidation (e.g., DDQ). |
| MacDonald [2+2] Synthesis | Two different dipyrromethanes | Acid-catalyzed condensation. |
| a,c-Biladiene Cyclization | Open-chain tetrapyrrole (a,c-biladiene) | Metal-salt-promoted cyclization (e.g., Cu(II)). |
The dicarboxylic acid functionality of opsopyrroledicarboxylic acid, a related compound, has been studied in the context of porphyrin biosynthesis, highlighting the importance of such substituted pyrroles in the formation of these macrocycles. nih.gov
Scaffolds for Fused Heterocyclic Systems (e.g., Pyrrolo-Fused Imidazoles, Quinoxalinones, Dihydropyridines)
The structure of this compound is well-suited for the construction of fused heterocyclic systems, where the pyrrole ring is annulated with another heterocyclic ring.
Pyrrolo-fused Imidazoles: The synthesis of pyrrolo[1,2-a]imidazoles can be achieved through various cyclization strategies. nih.gov For instance, the carboxylic acid and ester groups of the title compound can be converted into amines and carbonyls, respectively, setting the stage for intramolecular cyclization to form the fused imidazole (B134444) ring. This creates a bicyclic system that is a core motif in various biologically active molecules.
Quinoxalinones: Pyrrolo[1,2-a]quinoxalines are another class of fused heterocycles with significant biological activity, including potent inhibition of human protein kinase CK2. nih.gov The synthesis of these systems can be accomplished via intramolecular N-arylation of pyrrole carboxamides linked to a haloarene. rsc.org The carboxylic acid function of this compound can be readily converted to a carboxamide, which can then be coupled with an ortho-haloaniline. A subsequent copper-catalyzed intramolecular cyclization reaction would yield the desired pyrrolo[1,2-a]quinoxalin-4(5H)-one core. rsc.orgrsc.org
Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines (DHPs), a class of compounds known for their use as calcium channel blockers. researchgate.netresearchgate.netnih.gov While the traditional synthesis involves an aldehyde, a beta-ketoester, and ammonia (B1221849), modified pyrrole derivatives can serve as precursors. The functional groups on this compound can be manipulated to generate intermediates that can participate in cyclocondensation reactions to form fused pyrrolo-dihydropyridine systems.
Precursors for Pyrrolidine (B122466) and Pyrrolizidine (B1209537) Derivatives
The reduction of the pyrrole ring in this compound provides access to highly functionalized pyrrolidines, which are saturated five-membered nitrogen heterocycles present in many natural products and pharmaceuticals. wikipedia.orgresearchgate.net Stereoselective reduction methods can yield chiral pyrrolidines that are valuable building blocks in asymmetric synthesis. nih.gov
Furthermore, the dicarboxylate functionality allows for the elaboration into pyrrolizidine alkaloids. These natural products feature a bicyclic structure and exhibit a wide range of biological activities. researchgate.netnih.gov Synthetic strategies towards these alkaloids often involve the construction of a functionalized pyrrole or pyrrolidine ring followed by a second intramolecular cyclization to form the fused bicyclic core. uow.edu.auresearchgate.net The subject compound provides a starting point with handles for introducing the necessary side chains and functional groups required for such cyclizations.
Role in Heterocyclic Amino Acid Synthesis
Heterocyclic amino acids are crucial components of peptidomimetics and other biologically active molecules. Pyrrole-2,4-dicarboxylic acid esters serve as valuable precursors for the synthesis of 3-substituted pyrrole-based amino acids. acs.org By starting with this compound, chemists can introduce a substituent at the 3- or 5-position via electrophilic substitution and then convert one of the carboxyl groups into an amino or aminomethyl group. This provides a route to novel amino acids with a pyrrole core, where the side chain is a carboxylic acid or a related functional group, expanding the toolbox of unnatural amino acids available for drug discovery.
Development of Functional Materials and Probes
Beyond its role as a synthetic intermediate for complex molecules, derivatives of this pyrrole dicarboxylic acid can be employed in the creation of functional materials, where the pyrrole unit acts as a key component, such as a ligand for metal complexes.
Ligands in Metal-Catalyzed Organic Reactions
Pyrrole-2-carboxylic acid has been identified as an effective and inexpensive ligand for copper-catalyzed cross-coupling reactions. nih.govnih.gov Specifically, it facilitates the monoarylation of anilines with aryl iodides and bromides. The catalyst system, typically employing 10% CuI and 20% pyrrole-2-carboxylic acid, tolerates a variety of functional groups and provides moderate to good yields of the desired diarylamine products. nih.gov The carboxylic acid moiety at the 2-position of the pyrrole ring is crucial for its ligating ability, coordinating to the copper center and promoting the catalytic cycle. The methoxycarbonyl group at the 4-position in this compound can electronically modulate the ligand's properties, potentially influencing the efficiency and selectivity of the catalyzed reaction.
Table 2: Representative Copper-Catalyzed N-Arylation using Pyrrole-2-carboxylic Acid (L5) as Ligand
| Aryl Halide | Aniline | Product Yield (%) |
|---|---|---|
| 4-Chloroiodobenzene | p-Anisidine | 85 |
| 4-Iodotoluene | Aniline | 74 |
| 1-Iodo-4-nitrobenzene | p-Toluidine | 65 |
| 4-Bromoacetophenone | Aniline | 61 |
Data adapted from a study on Cu-catalyzed monoarylation of anilines. nih.gov
The development of new pyrrole-based ligands is an active area of research, particularly for creating catalysts for processes like artificial photosynthesis and water oxidation. researchgate.net The functional handles on this compound allow for its incorporation into more complex, multidentate ligand frameworks designed to stabilize transition metal complexes. researchgate.net
Structural Motifs in Bioactive Compound Design (Academic Lead Exploration)
The pyrrole ring system, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and the design of bioactive compounds. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in molecules designed to interact with biological targets. The compound this compound serves as a key building block for creating more complex molecules, where the pyrrole core acts as a rigid template to orient functional groups in a precise three-dimensional arrangement.
One significant application of this structural motif is in the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. In a structure-guided design approach, researchers have utilized a pyrrole-2-carboxamide scaffold to connect a 2,4-dichlorophenyl "head" group and a cyclohexyl "tail" group. nih.gov This design strategy led to the development of potent anti-tuberculosis agents. The pyrrole-2-carboxamide core was shown to be critical for activity, forming two essential hydrogen bonds with the amino acid residues Asp645 and Tyr646 in the MmpL3 protein's binding pocket. nih.gov This highlights the role of the pyrrole motif not just as a linker, but as an active participant in molecular recognition.
Furthermore, tetrasubstituted pyrrole (TSP) derivatives are being investigated as mimetics of protein-protein interaction (PPI) hot-spot residues. nih.gov These complex pyrroles are designed to mimic the spatial arrangement of key amino acid side chains (like phenylalanine and leucine) that are critical for the interaction between proteins, such as the p53-MDM2 interaction, which is a key target in cancer therapy. nih.gov The pyrrole scaffold provides the necessary rigidity and orientation for the appended functional groups to effectively mimic the α-helical protein motifs involved in these interactions. nih.gov
The versatility of the pyrrole-2-carboxylic acid scaffold is demonstrated in the synthesis of a variety of bioactive compounds, as detailed in the table below.
| Bioactive Compound Class | Target | Therapeutic Area | Role of Pyrrole Motif |
| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Anti-tuberculosis | Forms key hydrogen bonds with target protein residues (Asp645, Tyr646). nih.gov |
| Tetrasubstituted Pyrroles (TSPs) | Protein-Protein Interactions (e.g., p53-MDM2) | Anticancer | Acts as a rigid scaffold to mimic α-helix hot-spot residues. nih.gov |
| General Pyrrole Derivatives | Various (e.g., Protein Kinases) | Anticancer, Antiviral, Antimicrobial | Serves as a core pharmacophore in numerous natural and synthetic bioactive agents. nih.govnih.gov |
Models for Peptide Conformational Analysis
The study of peptide conformation is fundamental to understanding biological processes and for the rational design of peptide-based therapeutics. nih.gov Peptides often suffer from conformational instability, which can limit their binding affinity and selectivity for biological targets. yonsei.ac.kr To overcome this, medicinal chemists incorporate conformationally constrained building blocks or non-coded amino acids (NCAAs) into peptide sequences to stabilize specific secondary structures, such as β-turns or α-helices. nih.govnih.gov
The rigid, planar structure of the pyrrole ring makes this compound and its derivatives ideal candidates for use as conformational constraints in peptide design. When incorporated into a peptide backbone, the pyrrole unit can function as a proline mimetic, introducing a kink or turn in the peptide chain. rsc.orgmdpi.com Unlike the more flexible proline residue, which can undergo cis-trans isomerization, the pyrrole ring's geometry is fixed, offering a more predictable and rigid conformational constraint. This can be particularly useful for stabilizing β-turn structures, which are critical for molecular recognition in many peptide-protein interactions. nih.gov
The incorporation of such rigid scaffolds helps to reduce the entropic penalty upon binding to a target receptor by pre-organizing the peptide into its bioactive conformation. yonsei.ac.kr This strategy has been successfully employed using various unnatural amino acids to create peptide mimics with enhanced stability and biological activity. nih.gov The defined geometry of the pyrrole-dicarboxylic acid structure allows for the precise positioning of peptide side chains, making it a valuable tool for probing the structure-activity relationships of bioactive peptides and for designing peptidomimetics with improved pharmacological properties.
The table below summarizes the key aspects of using rigid scaffolds like the pyrrole core in peptide conformational analysis.
| Application Area | Structural Effect | Desired Outcome | Rationale |
| β-Turn Mimicry | Induces a turn in the peptide backbone. | Stabilization of a specific secondary structure. | The rigid pyrrole ring acts as a template, pre-organizing the peptide into a bioactive conformation. nih.govresearchgate.net |
| Proline Analogue | Restricts bond rotation within the peptide backbone. | Increased conformational stability and receptor selectivity. | Reduces the flexibility of the peptide, lowering the entropic cost of binding. rsc.orgmdpi.com |
| Peptidomimetic Scaffolding | Provides a rigid core for orienting amino acid side chains. | Creation of novel structures that mimic protein secondary motifs. | The defined geometry allows for precise spatial arrangement of functional groups to interact with biological targets. nih.gov |
Prospective Research Avenues and Future Directions for 4 Methoxycarbonyl 1h Pyrrole 2 Carboxylic Acid
Innovations in Green and Sustainable Synthesis
One promising area is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch syntheses by providing enhanced reaction control, improved safety, and higher yields. syrris.comscispace.com The Hantzsch pyrrole (B145914) synthesis, a classical method, has been successfully adapted to a one-step, continuous flow process for producing pyrrole-3-carboxylic acids. acs.orgresearchgate.netnih.gov This method utilizes the in situ generation of HBr to hydrolyze ester groups, a strategy that could be explored for the selective synthesis of dicarboxylic acid monoesters like the target compound. syrris.com The ability to produce significant quantities of material in a short time (e.g., 850 mg in 2.5 hours) highlights the scalability of flow synthesis. acs.org
Biocatalysis represents another key frontier for the green synthesis of pyrrole derivatives. researchgate.netmdpi.com Enzymatic reactions, such as those involving (de)carboxylases and carboxylic acid reductases, offer a route to CO2 fixation under ambient conditions, potentially allowing for the synthesis of compounds like pyrrole-2-carboxylic acid from simple pyrrole precursors. mdpi.com The development of efficient biocatalytic three-component reactions is also an active area of research for creating polysubstituted pyrroles. researchgate.net
Furthermore, the use of renewable feedstocks is a critical aspect of sustainable synthesis. acs.org Researchers have developed protocols to synthesize pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks, such as D-glucosamine and pyruvic acid. cam.ac.ukresearchgate.net Other approaches utilize biosourced 3-hydroxy-2-pyrones, which can react with primary amines under mild, solvent-free, or aqueous conditions to form N-substituted pyrrole carboxylic acid derivatives. acs.org Exploring the adaptation of these bio-based routes for the specific substitution pattern of 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a logical next step.
The table below compares traditional and green synthesis attributes for pyrrole derivatives.
| Attribute | Traditional Synthesis (e.g., Batch Paal-Knorr) | Green/Sustainable Synthesis |
|---|---|---|
| Reaction Conditions | Often harsh, requiring high temperatures and strong acids/bases. researchgate.netsemanticscholar.org | Mild conditions, including room temperature and solvent-free or aqueous media. acs.orgnih.govmdpi.com |
| Catalysts | Stoichiometric acid catalysts, potentially hazardous metal halides (e.g., FeCl3, ZrCl4). mdpi.comorganic-chemistry.org | Reusable heterogeneous catalysts, biocatalysts (enzymes), or catalyst-free conditions. mdpi.commdpi.comnih.gov |
| Starting Materials | Often petroleum-derived 1,4-dicarbonyl compounds. acs.org | Renewable resources like biomass, cellulose, and chitin. acs.orgcam.ac.uk |
| Process Technology | Multi-step, in-flask batch processes with intermediate purifications. acs.org | Continuous flow microreactors, enabling multi-step reactions in a single process. scispace.comacs.org |
| Waste Generation | Higher waste streams due to solvents, catalyst quenching, and purification steps. scispace.com | Atom-economical, reduced waste streams, and easier catalyst recycling. scispace.comnih.gov |
Advanced Mechanistic Studies using High-Resolution Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. High-resolution analytical techniques are indispensable for identifying transient intermediates and elucidating complex reaction pathways involved in the synthesis and reactivity of this compound.
High-resolution mass spectrometry (MS) , particularly when coupled with electrospray ionization (ESI), is a powerful tool for detecting low-abundance, highly reactive intermediates in solution. nih.govrsc.org This technique has been used to obtain detailed views of oligomer content in crude porphyrin reaction mixtures, which are formed from pyrrole-aldehyde condensations. rsc.org Applying ESI-MS to the synthesis of the target compound could help identify key intermediates, providing insights that are not accessible through methods that only analyze the final product. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into molecular structure and dynamics in solution. mdpi.com Temperature-variant NMR studies can reveal the presence of isomers and track their interconversion, as demonstrated in the study of aldisine derivatives. mdpi.com For pyrrole itself, the N-H proton resonance can be difficult to observe due to quadrupole-induced relaxation by the ¹⁴N nucleus. libretexts.org Advanced techniques like double resonance (spin decoupling) can overcome this, providing a clearer picture of the electronic environment of the pyrrole ring, which would be invaluable for studying reactions involving the N-H bond of this compound. libretexts.org Monitoring reactions in real-time using ¹H NMR can also help elucidate formation mechanisms, as shown in studies of calix researchgate.netpyrrole synthesis. researchgate.net
Computational studies , particularly using Density Functional Theory (DFT), complement experimental techniques by modeling reaction coordinates and transition states. hilarispublisher.com DFT has been used to investigate the mechanisms of Stetter and Paal-Knorr reactions for synthesizing pyrrolylpyrazines and to study the chlorination mechanisms of pyrrole. hilarispublisher.comresearchgate.net Such computational approaches could be applied to map the potential energy surface for the synthesis of this compound, predict regioselectivity, and rationalize observed outcomes.
The following table summarizes how these high-resolution techniques can be applied.
| Technique | Potential Application for this compound | Expected Insights |
|---|---|---|
| High-Resolution Mass Spectrometry (ESI-MS) | In-situ monitoring of synthesis reactions (e.g., cyclization, esterification). | Detection and characterization of charged reaction intermediates and oligomeric byproducts. nih.govrsc.orgrsc.org |
| Advanced NMR Spectroscopy (e.g., 2D DOSY, Double Resonance) | Studying tautomerism, hydrogen bonding, and interactions with catalysts or reagents. | Unambiguous structural elucidation, confirmation of isomeric forms, and understanding of non-covalent interactions. mdpi.comlibretexts.orgmdpi.com |
| Computational Chemistry (DFT) | Modeling transition states for synthesis and functionalization reactions. | Calculation of activation energies, prediction of reaction pathways, and explanation of regioselectivity. hilarispublisher.comresearchgate.netresearchgate.net |
Integration of Machine Learning and AI in Synthetic Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming organic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. engineering.org.cnnih.gov These tools can significantly accelerate the discovery and optimization of synthetic routes to this compound and its derivatives.
Beyond route planning, ML models can predict reaction yields , a crucial parameter for evaluating the practicality of a proposed synthesis. researchgate.net For instance, a random forest-based model has been developed to forecast the yields of pyrrole and dipyrromethane condensation reactions with aldehydes. researchgate.net Integrating such predictive models into the design process for this compound would allow for the in silico screening and prioritization of routes based on their likely efficiency.
The table below outlines the potential roles of AI and ML in the synthetic design process.
| AI/ML Application | Function | Potential Impact on Synthesis of this compound |
|---|---|---|
| Retrosynthesis Planning | Proposes synthetic routes by working backward from the target molecule. engineering.org.cnacs.org | Rapid generation and evaluation of multiple, potentially novel, synthetic pathways. illinois.edu |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. nih.gov | Validation of proposed synthetic steps and identification of potential side products. |
| Reaction Yield Prediction | Estimates the expected yield of a chemical reaction. researchgate.net | Prioritization of synthetic routes based on predicted efficiency, saving experimental resources. |
| Reaction Condition Optimization | Suggests optimal solvents, catalysts, temperatures, and reagents. preprints.org | Improvement of reaction yields and reduction of environmental impact through greener chemistry principles. researchgate.net |
Exploration of Unconventional Reactivity and Transformations
While the classical reactivity of pyrroles is well-established, future research will likely focus on exploring unconventional transformations to access novel derivatives of this compound. A key area of interest is the selective C–H functionalization of the pyrrole ring. tohoku.ac.jp
Transition-metal-catalyzed C–H activation offers an atom-economical way to introduce new substituents directly onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. tohoku.ac.jpchemistryviews.org For instance, Rh(III)-catalyzed C–H activation/cyclization has been used for the divergent synthesis of fused heterocycles from indole (B1671886) and pyrrole precursors. acs.org Similarly, Ru-catalyzed C2-H arylation of pyrroles with boronic acids has been demonstrated, showcasing tolerance for a wide range of functional groups. chemistryviews.org Applying these strategies to this compound could enable the selective functionalization of the C3 or C5 positions, providing rapid access to a library of complex derivatives. The existing carboxylic acid and ester groups could potentially act as directing groups to control the regioselectivity of these reactions.
Enantioselective C–H functionalization is another exciting frontier. Palladium-catalyzed reactions using chiral bipyridine ligands have achieved the asymmetric C–H functionalization of pyrrole derivatives with diazo compounds, yielding products with high enantiomeric excess. rsc.org Exploring such reactions with the target molecule could lead to the synthesis of valuable chiral building blocks.
Beyond C-H activation, other novel transformations are being developed. For example, iodine-mediated reactions have been used for the synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov Investigating the reactivity of the ester and acid groups on the target molecule, such as selective reduction, decarboxylation, or conversion to other functional groups, also presents opportunities for creating diverse molecular architectures.
The following table highlights potential unconventional reactions.
| Reaction Type | Description | Potential Application |
|---|---|---|
| Regioselective C-H Arylation | Direct formation of a C-C bond between a pyrrole C-H and an aryl group, often catalyzed by Ru or Pd. chemistryviews.org | Introduction of aryl substituents at the C3 or C5 position of the pyrrole ring. |
| C-H Activation/Annulation | Intramolecular or intermolecular cyclization initiated by C-H activation to form fused ring systems. acs.org | Synthesis of novel polycyclic heterocycles derived from the target molecule. |
| Enantioselective C-H Functionalization | Catalytic introduction of a functional group at a C-H bond with control of stereochemistry. rsc.org | Creation of chiral pyrrole derivatives for applications in asymmetric synthesis or medicinal chemistry. |
| Selective Decarboxylation | Selective removal of one of the two carboxylic acid-derived groups. | Synthesis of either pyrrole-2-carboxylic acid or 4-methoxycarbonyl pyrrole derivatives. |
Q & A
Q. What are the most reliable synthetic routes for 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?
A common method involves multi-step functionalization of pyrrole derivatives . For example, esterification of the pyrrole ring followed by selective carboxylation at the 2-position can be achieved using methyl chloroformate under anhydrous conditions. To optimize yields:
- Use TLC monitoring (e.g., CH₃Cl:EtOH 10:1) to track intermediate formation and minimize side reactions .
- Employ acid-base extraction for purification, as the carboxylic acid group allows solubility in aqueous basic solutions (e.g., NaHCO₃), while the ester remains in the organic phase .
- Hydrochloride salt formation (e.g., with HCl gas) can enhance crystallinity and purity .
Q. How can the purity and structural identity of this compound be validated?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows distinct peaks for the pyrrole ring protons (δ ~6.5–7.5 ppm), the methyl ester (δ ~3.8 ppm), and the carboxylic acid proton (δ ~12–13 ppm) .
- LCMS/HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (e.g., [M+1]⁺ = 200.1) and purity (>95%) .
- Elemental Analysis : Match calculated and observed C, H, N percentages to rule out hydrate or salt impurities .
Q. What are the key stability considerations for this compound during storage?
- Store under anhydrous conditions (-20°C, desiccated) to prevent hydrolysis of the methoxycarbonyl group.
- Avoid prolonged exposure to light, as pyrrole derivatives are prone to photodegradation .
- Use amber vials for long-term storage and confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in medicinal chemistry studies?
- Amino Group Introduction : Replace the methyl ester with an aminoethyl group via nucleophilic substitution to improve solubility and target enzyme binding pockets (e.g., kinase inhibition) .
- Fluorinated Analogs : Substitute the methoxy group with trifluoromethyl to enhance metabolic stability and bioavailability, as seen in related pyrrole-based pharmaceuticals .
- Biotransformation : Use enzymatic catalysis (e.g., lipases) for stereoselective modifications, leveraging the carboxylic acid moiety .
Q. What strategies resolve contradictions in reported reactivity data for this compound?
- Reaction Solvent Effects : Conflicting reactivity in alkylation studies may arise from solvent polarity. For example, DMF promotes nucleophilic attack at the 2-position, while THF favors 4-position reactivity. Validate via DFT calculations .
- pH-Dependent Tautomerism : The pyrrole NH group can tautomerize under acidic/basic conditions, altering reactivity. Use controlled pH buffers (pH 4–7) during reactions .
Q. How can computational methods guide the design of derivatives with improved electronic properties?
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, the 3-position often shows higher electron density .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2) to prioritize derivatives with optimal steric and electronic complementarity .
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Hydrolysis Products : The methyl ester hydrolyzes to 1H-pyrrole-2,4-dicarboxylic acid under humid conditions. Use LC-MS/MS with a C18 column to separate and identify degradation products .
- Photodegradation : UV exposure generates quinone-like byproducts. Monitor via UV-Vis spectroscopy (λ = 300–400 nm) and isolate using preparative HPLC .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification
| Intermediate | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| Methyl pyrrole-2-carboxylate | Acid-base extraction | 85 | |
| Hydrochloride salt | Recrystallization (EtOH) | 94 |
Q. Table 2. Common Analytical Techniques for Structural Validation
| Technique | Key Peaks/Parameters | Application |
|---|---|---|
| ¹H NMR | δ 12.43 (COOH), δ 3.8 (OCH₃) | Confirm functional groups |
| ESI-MS | [M+1]⁺ = 200.1 | Molecular weight confirmation |
| HPLC | Retention time = 8.2 min | Purity assessment (>95%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
